Product packaging for Sepiapterin(Cat. No.:CAS No. 17094-01-8)

Sepiapterin

货号: B094604
CAS 编号: 17094-01-8
分子量: 237.22 g/mol
InChI 键: VPVOXUSPXFPWBN-VKHMYHEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

The Central Role of Sepiapterin as a Tetrahydrobiopterin (B1682763) Precursor in Pterin (B48896) Biosynthesis

This compound is a pivotal intermediate in the salvage pathway of tetrahydrobiopterin (BH4) synthesis. researchgate.netmdpi.com BH4 can be generated through two primary routes: the de novo pathway, which starts from guanosine (B1672433) triphosphate (GTP), and the salvage pathway, which utilizes this compound. researchgate.netportlandpress.com In the de novo pathway, GTP is converted through a series of enzymatic steps involving GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and this compound reductase (SR) to produce BH4. portlandpress.comthieme-connect.com

The salvage pathway offers an alternative route for BH4 production. This compound is converted to dihydrobiopterin (BH2) by this compound reductase (SR), and subsequently, dihydrofolate reductase (DHFR) reduces BH2 to BH4. mdpi.comnih.gov This pathway is significant as this compound can be administered exogenously to bypass potential defects in the early stages of the de novo pathway and increase intracellular BH4 levels. nih.gov

Tetrahydrobiopterin as an Essential Cofactor for Aromatic Amino Acid Hydroxylases and Nitric Oxide Synthases

Tetrahydrobiopterin (BH4) is an indispensable cofactor for a class of enzymes known as aromatic amino acid hydroxylases. wikipedia.orgfrontiersin.org These enzymes are crucial for the metabolism of aromatic amino acids. The three primary aromatic amino acid hydroxylases that depend on BH4 are:

Phenylalanine hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine. wikipedia.orgpatsnap.com A deficiency in PAH activity or BH4 levels can lead to the accumulation of phenylalanine, resulting in the metabolic disorder phenylketonuria (PKU). wikipedia.org

Tyrosine hydroxylase (TH): TH is the rate-limiting enzyme in the synthesis of catecholamines, converting tyrosine to L-DOPA, a precursor to dopamine (B1211576), norepinephrine, and epinephrine. patsnap.comuzh.ch

Tryptophan hydroxylase (TPH): TPH initiates the synthesis of serotonin (B10506) by hydroxylating tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). patsnap.comuzh.ch

Furthermore, BH4 is a critical cofactor for all three isoforms of nitric oxide synthase (NOS) : endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). frontiersin.orgahajournals.orgnih.gov NOS enzymes catalyze the production of nitric oxide (NO) from the amino acid L-arginine. nih.gov

This compound's Significance in Monoamine Neurotransmitter Synthesis and Nitric Oxide Production

By serving as a precursor to tetrahydrobiopterin (BH4), this compound directly influences the synthesis of essential monoamine neurotransmitters. patsnap.comuzh.ch Adequate levels of BH4 are necessary for the optimal functioning of tyrosine hydroxylase and tryptophan hydroxylase, the enzymes responsible for producing the precursors to dopamine, norepinephrine, epinephrine, and serotonin. cpn.or.krresearchgate.net Deficiencies in BH4 can, therefore, lead to reduced production of these vital neurotransmitters, potentially contributing to various neurological conditions. jmb.or.krbpna.org.uk

This compound also plays a crucial role in the production of nitric oxide (NO). nih.govphysiology.org As BH4 is an essential cofactor for nitric oxide synthase (NOS), a sufficient supply of BH4 is required for the enzyme to produce NO. frontiersin.orgnih.gov When BH4 levels are inadequate, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, which can contribute to oxidative stress and endothelial dysfunction. nih.gov Studies have shown that exogenous administration of this compound can increase intracellular BH4 levels, thereby enhancing NO production by recoupling NOS activity. nih.govphysiology.orgphysiology.org

Comparative Biological Efficacy and Stability of this compound Versus Tetrahydrobiopterin

This compound presents several potential advantages over tetrahydrobiopterin (BH4) as a therapeutic agent. One of the key benefits is its greater stability. researchgate.netjmb.or.kr BH4 is highly susceptible to oxidation, which can limit its effectiveness when administered directly. nih.gov

Furthermore, this compound appears to be more efficiently transported across cellular membranes. researchgate.net Clinical studies in healthy volunteers have shown that oral administration of this compound (CNSA-001) leads to substantially larger increases in plasma BH4 concentrations on a dose-for-dose basis compared to the administration of a synthetic form of BH4, sapropterin (B162354) dihydrochloride. researchgate.net This suggests that this compound is rapidly and efficiently converted to BH4 in humans. researchgate.net This enhanced bioavailability could offer a significant therapeutic advantage in treating conditions associated with BH4 deficiency. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing the key enzymes and pathways discussed in this article.

Table 1: Key Enzymes in Tetrahydrobiopterin Metabolism and Function

EnzymeAbbreviationFunctionCofactor
GTP cyclohydrolase IGCH1Catalyzes the first step in the de novo synthesis of BH4 from GTP. thieme-connect.com-
6-pyruvoyltetrahydropterin synthasePTPSCatalyzes the second step in the de novo synthesis of BH4. thieme-connect.com-
This compound reductaseSRCatalyzes the final step in the de novo synthesis of BH4 and the first step in the salvage pathway from this compound. thieme-connect.comnih.govNADPH
Dihydrofolate reductaseDHFRReduces dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4) in the salvage pathway. nih.govNADPH
Phenylalanine hydroxylasePAHConverts phenylalanine to tyrosine. wikipedia.orgpatsnap.comBH4
Tyrosine hydroxylaseTHConverts tyrosine to L-DOPA, the precursor for dopamine. patsnap.comuzh.chBH4
Tryptophan hydroxylaseTPHConverts tryptophan to 5-hydroxytryptophan, the precursor for serotonin. patsnap.comuzh.chBH4
Nitric oxide synthaseNOSProduces nitric oxide (NO) from L-arginine. ahajournals.orgnih.govBH4

Table 2: Comparison of this compound and Tetrahydrobiopterin

FeatureThis compoundTetrahydrobiopterin (BH4)
Role Precursor to BH4. patsnap.comjmb.or.krEssential cofactor for several enzymes. wikipedia.orgfrontiersin.org
Stability More stable. researchgate.netjmb.or.krProne to oxidation. nih.gov
Cellular Uptake Transported more efficiently across cellular membranes. researchgate.netLess efficient cellular uptake. uzh.ch
Administration Oral administration leads to significant increases in plasma BH4. researchgate.netOral administration as sapropterin dihydrochloride. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N5O3 B094604 Sepiapterin CAS No. 17094-01-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVOXUSPXFPWBN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937902
Record name Sepiapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sepiapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17094-01-8
Record name Sepiapterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17094-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sepiapterin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepiapterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16326
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sepiapterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPIAPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sepiapterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymology and Biochemical Pathways of Sepiapterin

The De Novo Biosynthetic Pathway of Tetrahydrobiopterin (B1682763) and Sepiapterin Intermediates

The de novo synthesis of tetrahydrobiopterin (BH4) is a crucial metabolic route that transforms guanosine (B1672433) triphosphate (GTP) into BH4 through the sequential action of three key enzymes. mdpi.comnih.gov this compound emerges as a critical, albeit transient, intermediate in this process.

The initial and rate-limiting step in the de novo synthesis of BH4 is catalyzed by Guanosine Triphosphate Cyclohydrolase I (GTPCH). nih.govresearchgate.netfrontiersin.org This enzyme facilitates the conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate. nih.govresearchgate.net The activity of GTPCH is a primary point of regulation for the entire BH4 synthesis pathway. nih.govportlandpress.com

Following the action of GTPCH, 6-Pyruvoyltetrahydropterin Synthase (PTPS) catalyzes the conversion of 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin (PPH4). nih.govresearchgate.netontosight.ai This intermediate is a diketo compound that serves as the direct precursor for the final steps in the pathway. embopress.org In some bacterial systems, PTPS orthologs have been shown to possess the unexpected ability to convert this compound to 7,8-dihydropterin. nih.gov

The final stage of the de novo pathway is mediated by this compound Reductase (SPR). nih.govresearchgate.net This enzyme is responsible for the NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to BH4. embopress.org This reduction occurs in two consecutive steps. researchgate.net A non-stable intermediate is formed from 6-pyruvoyltetrahydropterin, which then non-enzymatically gives rise to this compound. mdpi.com SPR then acts on this compound to produce dihydrobiopterin, which is further reduced. mdpi.comacs.org It has been shown that SPR catalyzes the reduction of a tetrahydro-sepiapterin intermediate to tetrahydrobiopterin. nih.gov In the absence of SPR, other enzymes like aldose reductase and carbonyl reductase can also participate in generating BH4. mdpi.com

The Tetrahydrobiopterin Salvage Pathway Involving this compound

The salvage pathway provides an alternative route for BH4 synthesis, starting from this compound. frontiersin.orgnih.gov This pathway is particularly important for converting exogenously supplied this compound into the active cofactor BH4. frontiersin.org

In the salvage pathway, this compound Reductase (SPR) plays a pivotal role by catalyzing the reduction of this compound to 7,8-dihydrobiopterin (BH2). portlandpress.comembopress.orgresearchgate.netresearchgate.net This reaction is a key step that channels this compound into the final stage of BH4 synthesis. embopress.org The normal activity of SR measured in red blood cells is likely due to carbonyl reductase activity, which also converts this compound to dihydrobiopterin. nih.gov

The final step in the salvage pathway is the conversion of 7,8-dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4). portlandpress.comembopress.org This reduction is catalyzed by the enzyme Dihydrofolate Reductase (DHFR). frontiersin.orgportlandpress.comembopress.org DHFR is essential for regenerating BH4 from its oxidized form, BH2, thereby maintaining cellular BH4 levels. researchgate.netahajournals.org This step is sensitive to inhibition by methotrexate. nih.gov

Alternative Enzymatic Reductions and Their Impact on this compound Metabolism

While this compound reductase (SPR) is the primary enzyme responsible for the final steps in the de novo biosynthesis of tetrahydrobiopterin (BH4), alternative enzymatic pathways exist that can also metabolize this compound and its precursors. researchgate.netnih.gov These pathways, often involving members of the aldo-keto reductase superfamily, play a significant role, particularly when the function of SPR is compromised. researchgate.netnih.gov The existence of these alternative routes explains why, in some cases of this compound reductase deficiency, individuals may not exhibit hyperphenylalaninemia and may have normal urinary pterin (B48896) profiles, as these enzymes can partially compensate for the lack of SPR activity in peripheral tissues. nih.gov These compensatory mechanisms are crucial for maintaining a residual level of BH4 synthesis. frontiersin.org

The primary alternative enzymes implicated in this metabolic crosstalk are carbonyl reductase and aldose reductase. researchgate.netnih.gov These enzymes can act on intermediates of the BH4 synthesis pathway, leading to the formation of this compound, which then becomes a key substrate in a "salvage pathway". researchgate.netfrontiersin.org In the absence of functional SPR, intermediates like 6-pyruvoyltetrahydropterin can be metabolized by aldose reductase and carbonyl reductase into 1'-oxo-2'-hydroxyetrahydropterin, which then spontaneously rearranges to form this compound. mdpi.com This this compound can subsequently be reduced to 7,8-dihydrobiopterin by carbonyl reductase, which is then finally converted to the active cofactor BH4 by dihydrofolate reductase (DHFR). frontiersin.orgmdpi.com

Carbonyl Reductase and Aldose Reductase Pathways

Carbonyl reductase (CR) and aldose reductase (AR) are NADPH-dependent oxidoreductases with broad substrate specificities that can partially substitute for this compound reductase activity. researchgate.netnih.govwikipedia.org Their involvement is a key feature of the BH4 salvage pathway. nih.govfrontiersin.org

Carbonyl Reductase (CR): Carbonyl reductase can directly catalyze the conversion of this compound to 7,8-dihydrobiopterin. frontiersin.orgmdpi.com This function is a critical step in the salvage pathway, allowing the bypass of a deficient SPR enzyme to produce the immediate precursor of BH4. nih.govfrontiersin.org In insects like Drosophila melanogaster, it has been proposed that a carbonyl reductase may work alongside or in place of this compound reductase. mdpi.commdpi.com In mammals, the ability of CR to reduce this compound ensures that even if the de novo pathway is stalled at the SPR step, this compound formed from pathway intermediates does not simply accumulate but can be channeled towards BH4 synthesis via DHFR. frontiersin.orgnih.gov

Aldose Reductase (AR): Aldose reductase primarily acts on 6-pyruvoyltetrahydropterin, an upstream intermediate in BH4 synthesis. researchgate.netmdpi.com In the absence of SPR, AR can convert this intermediate, which then leads to the formation of this compound. mdpi.com Furthermore, AR has been shown to serve a catalytic function in the conversion of 1′‐hydroxy‐2′‐oxopropyl‐BH4 to BH4. nih.gov The expression and activity of these enzymes, particularly in the liver and other peripheral tissues, are sufficient to maintain phenylalanine metabolism, which is why hyperphenylalaninemia is often absent in patients with SPR deficiency. nih.govtaylorandfrancis.com However, in the brain, where the expression of these alternative enzymes may be lower, this compensation is less effective, leading to a significant deficiency in neurotransmitters. nih.govtaylorandfrancis.com

The interplay between SPR, CR, and AR highlights the metabolic redundancy and flexibility in the final steps of BH4 biosynthesis. researchgate.netfrontiersin.org

Beyond Pterins: this compound Reductase Activity with Non-Pteridine Substrates

This compound reductase, despite its name suggesting high specificity, exhibits a broad substrate range that extends beyond pteridine (B1203161) derivatives. nih.govresearchgate.net It belongs to the family of aldo-keto reductases and can catalyze the NADPH-dependent reduction of a wide variety of carbonyl compounds. wikipedia.orgnih.gov This characteristic classifies it as a general carbonyl reductase. nih.gov

Research has demonstrated that SPR can efficiently reduce various non-pteridine substrates. These include quinones, vicinal dicarbonyl compounds, monoaldehydes, and monoketones. nih.govnih.gov For instance, SPR from rat erythrocytes was found to reduce compounds like menadione, methylglyoxal, phenylglyoxal, and p-nitrobenzaldehyde. nih.gov The enzyme's ability to act on these diverse substrates indicates a catalytic site that can accommodate a range of chemical structures, a feature that is inhibited by compounds such as N-acetylserotonin. researchgate.netembopress.org This broad specificity suggests that SPR may play roles in cellular metabolism beyond the biosynthesis of BH4, potentially participating in detoxification or other reductive processes. nih.gov

The enzyme shows no activity, however, toward other types of carbonyl compounds such as various steroids, sugar aldehydes (like glyceraldehyde), and sugar acids (like glucuronic acid). researchgate.net

Below is a table summarizing the kinetic data for various non-pteridine substrates of this compound reductase from Drosophila melanogaster.

SubstrateKm (μM)
This compound75
Menadione885
p-Nitrobenzaldehyde55
Diacetyl96
Methylglyoxal135
Phenylglyoxal231
1,2-Cyclohexadione3
Data sourced from studies on this compound Reductase from Drosophila melanogaster. researchgate.net

Genetic Basis and Molecular Mechanisms Associated with Sepiapterin

Molecular Genetics of the Sepiapterin Reductase Gene

The SPR gene, located on chromosome 2p13.2, provides the blueprint for synthesizing the this compound reductase enzyme. wikipedia.org This enzyme is a critical component in the final steps of tetrahydrobiopterin (B1682763) (BH4) biosynthesis. wikipedia.orgmedlineplus.govmedlineplus.gov Mutations within the SPR gene can lead to this compound reductase deficiency (SRD), an autosomal recessive inherited disorder characterized by a lack of functional SPR enzyme. wikipedia.orgmedlineplus.gov This deficiency primarily affects the brain, where alternate pathways for BH4 production are not present, leading to a significant reduction in the neurotransmitters dopamine (B1211576) and serotonin (B10506). wikipedia.orgmedlineplus.govmedlineplus.gov

To date, more than a dozen mutations in the SPR gene have been identified as causes of this compound reductase deficiency. medlineplus.gov These pathogenic mutations encompass a range of genetic alterations that ultimately lead to an enzyme with little to no function. medlineplus.govmedlineplus.gov The types of mutations include:

Missense Mutations: These are single nucleotide changes that result in the substitution of one amino acid for another. A frequently cited example is the R150G mutation (an Arginine to Glycine substitution at position 150), which results in a completely inactive enzyme. medlineplus.govnih.govnih.gov Another novel homozygous mutation, c.560A>G (p.Glu187Gly), has also been identified and linked to the disease. nih.gov

Nonsense Mutations: These mutations introduce a premature stop codon, leading to a truncated and nonfunctional protein. An example is the Q119X mutation, which results from a TC to CT dinucleotide exchange. nih.govnih.gov A homozygous nonsynonymous variant in exon 3 of the SPR gene (C.655C>T, p.Arg219Ter) also creates a truncated protein. researchgate.netnih.gov

Deletions: The removal of one or more nucleotides can cause a frameshift, altering the entire downstream amino acid sequence and often resulting in a premature stop codon. A 5-base pair genomic deletion (1397-1401delAGAAC) has been shown to abolish the expression of the SPR gene entirely. nih.govnih.gov

Splice Site Mutations: These mutations can interfere with the proper processing of the messenger RNA (mRNA), leading to an abnormal protein product. medlineplus.gov

The collective impact of these mutations is a severe reduction or complete loss of this compound reductase activity. This enzymatic block disrupts the de novo synthesis of BH4, a critical cofactor for enzymes involved in neurotransmitter synthesis. medlineplus.govmedlineplus.gov The resulting deficiency in dopamine and serotonin in the central nervous system is responsible for the severe movement and developmental problems seen in individuals with SRD. wikipedia.orgmedlineplus.gov

MutationTypeEffect on Enzyme
R150GMissenseCompletely inactive enzyme. medlineplus.govnih.gov
Q119XNonsenseTruncated, nonfunctional protein. nih.govnih.gov
c.560A>G (p.Glu187Gly)MissensePredicted to compromise structural integrity and catalytic activity. nih.gov
C.655C>T (p.Arg219Ter)NonsenseTruncated protein with a destroyed ligand-binding site. researchgate.netnih.gov
1397-1401delAGAACDeletionAbolished gene expression. nih.govnih.gov

In silico, or computational, analysis is a powerful tool for predicting the functional consequences of genetic mutations. nih.gov Various bioinformatics platforms are used to model the three-dimensional structure of a protein and assess how an amino acid substitution might affect its stability, folding, and interaction with other molecules. nih.govbiorxiv.orgpeerj.com

Similarly, bioinformatic analysis of the p.Arg219Ter mutation predicted that the resulting truncated protein would have a destroyed ligand-binding site. nih.gov These computational predictions provide a valuable first step in understanding the molecular pathology of a mutation, guiding further functional studies and confirming the pathogenicity of genetic variants identified in patients. nih.gov

Structural Biology of this compound Reductase and Cofactor Binding

The three-dimensional structure of this compound reductase has been elucidated through X-ray crystallography, providing detailed insights into its function. The crystal structure of mouse this compound reductase, determined at a resolution of 1.25 Å, reveals that the enzyme exists as a homodimer. researchgate.netembopress.org Each subunit consists of a single-domain α/β-fold. researchgate.netembopress.org

Crucially, the structural analysis identified the key residues involved in binding the pterin (B48896) substrate and the NADP(H) cofactor. Each subunit possesses a specific aspartate residue (Asp258) that acts as an anchor for pterin substrates. researchgate.netembopress.org This interaction correctly positions the C1'-carbonyl group of the substrate's side chain in close proximity to the hydroxyl group of Tyrosine 171 (Tyr171) and the C4'N atom of the NADP cofactor. researchgate.netembopress.org This precise arrangement indicates that Tyr171 plays a central role in the catalytic mechanism, facilitating the hydrogen transfer required for the reduction of the substrate. researchgate.netembopress.org The crystal structure of human this compound reductase has also been determined, furthering the understanding of its function. rcsb.org

Post-Translational Regulation of this compound Reductase Activity

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can regulate their activity, localization, and stability. wikipedia.org While PTMs are a common regulatory mechanism for many enzymes, the extent of their role in regulating this compound reductase activity is not fully established. wikipedia.org

One study investigated the effect of phosphorylation, a common PTM. It was found that in vitro phosphorylation of the serine residue at position 213 (Ser-213) by Ca2+/calmodulin-dependent protein kinase II (CaMK2) did not alter the kinetic parameters of the enzyme. uniprot.orgabcam.com This suggests that phosphorylation at this specific site may not be a primary mechanism for regulating the catalytic activity of this compound reductase under the conditions tested. Further research is needed to explore whether other PTMs or phosphorylation at different sites might play a role in modulating SPR function in vivo.

Protein-Protein Interactions Involving this compound Reductase

As a homodimeric enzyme, this compound reductase inherently engages in protein-protein interactions with itself to form its functional quaternary structure. uniprot.org Beyond this self-association, SPR may interact with other proteins as part of larger cellular networks. Protein-protein interaction databases have cataloged numerous potential interactors, suggesting that SPR could be involved in a variety of cellular processes through these associations. uniprot.org

A significant and novel protein-protein interaction has been identified between this compound reductase (SPR) and ornithine decarboxylase (ODC). nih.govnih.gov ODC is the key enzyme in the biosynthesis of polyamines, molecules essential for cell division and proliferation. nih.gov This physical interaction was confirmed in neuroblastoma cells using co-immunoprecipitation and co-localization techniques. nih.govnih.gov

In silico protein-protein docking simulations were employed to model the interaction, revealing a compact heterocomplex structure with two energetically favorable binding modes. nih.govnih.gov The biological significance of this interaction was demonstrated through functional studies. When SPR expression was reduced in neuroblastoma cells using small interfering RNA (siRNA), the enzymatic activity of ODC was also significantly decreased. nih.gov This finding indicates a previously unknown cross-talk between the tetrahydrobiopterin and polyamine biosynthesis pathways, linked by the direct interaction of their respective enzymes, SPR and ODC. nih.govnih.gov

Consequences of this compound Reductase-Mediated Interactions on Cellular Processes

This compound reductase (SPR) is a crucial enzyme that participates in a variety of cellular processes, primarily through its role in the biosynthesis of tetrahydrobiopterin (BH4). nih.govnih.gov BH4 is an essential cofactor for a number of metabolic enzymes, and its availability, which is regulated by SPR, has significant downstream effects on critical cellular functions. nih.govnih.gov The consequences of SPR-mediated interactions extend to neurotransmitter formation, nitric oxide generation, and the cellular response to oxidative stress. nih.gov

Impact on Monoamine Neurotransmitter Synthesis

One of the most significant consequences of this compound reductase activity is its impact on the synthesis of monoamine neurotransmitters. Tetrahydrobiopterin is a vital cofactor for the enzymes that control the production of dopamine and serotonin. nih.govmedlineplus.govmedlineplus.gov The SPR enzyme is involved in the final step of BH4 production in the brain. medlineplus.govmedlineplus.gov

A deficiency in functional this compound reductase, often due to mutations in the SPR gene, leads to a lack of BH4 in the brain. medlineplus.gov This shortage directly impairs the synthesis of dopamine and serotonin, resulting in a range of neurological consequences. medlineplus.govmedlineplus.gov These can include motor and speech delays, movement disorders, muscle weakness, and other features characteristic of neurotransmitter deficiencies. nih.govrarediseases.org While other pathways for BH4 production exist in most parts of the body, they are not present in the brain, making it uniquely dependent on SPR for this function. medlineplus.govmedlineplus.gov

Regulation of Nitric Oxide (NO) Production

This compound reductase activity is also intrinsically linked to the generation of nitric oxide (NO), a key signaling molecule involved in regulating vascular tone and other cardiovascular functions. nih.gov All isoforms of nitric oxide synthase (NOS), the enzyme responsible for producing NO, require BH4 as a cofactor for their catalytic activity. nih.gov

Research has demonstrated that the availability of BH4 can be a limiting factor for NO generation. nih.gov Consequently, SPR's role in BH4 synthesis allows it to modulate NO production. Studies have shown that:

Inhibitors of SPR can eliminate cytokine-induced NO production in cells like murine macrophages and endothelial cells. nih.gov

Conversely, the overexpression or depletion of SPR has been shown to significantly affect NO production in endothelial cells and influence NO-dependent vasorelaxation in vivo. nih.gov

This regulatory role implicates SPR as a key player in cardiovascular health and disease. nih.gov

Involvement in Oxidative Stress and Redox Cycling

This compound reductase has a complex and dual role in managing cellular oxidative stress. On one hand, it can exhibit protective effects. For instance, SPR inhibitors have been found to block the protective action of this compound against cell injury induced by hydrogen peroxide (H₂O₂) in endothelial cells. nih.gov Furthermore, the knockout of the SPR gene has been shown to impair mitochondrial function and heighten the susceptibility of cells to oxidative stress. nih.gov

On the other hand, SPR can actively generate reactive oxygen species (ROS) through a process known as chemical redox cycling. nih.govresearchgate.net This NADPH-dependent activity has been identified in lung epithelial cells and involves the reduction of various carbonyl substances, including quinones and bipyridinium herbicides. nih.govwikipedia.org This process generates superoxide (B77818) anion and subsequently other ROS like hydrogen peroxide, which can lead to oxidative stress and tissue injury. nih.govresearchgate.net Interestingly, this redox cycling function appears to occur through a distinct mechanism from its role in this compound reduction. nih.gov Site-directed mutagenesis that abolished this compound reduction activity had minimal effect on ROS production. nih.govnih.gov

The table below summarizes key findings related to SPR-mediated interactions and their cellular consequences.

Cellular ProcessConsequence of SPR-Mediated InteractionKey Research Findings
Neurotransmitter Synthesis Regulation of dopamine and serotonin production via BH4 synthesis. nih.govmedlineplus.govSPR deficiency leads to reduced BH4 in the brain, causing impaired neurotransmitter synthesis and subsequent motor and neurological deficits. medlineplus.govrarediseases.org
Nitric Oxide (NO) Generation Modulation of NO production by controlling the availability of the NOS cofactor BH4. nih.govSPR inhibitors can abolish cytokine-induced NO production; SPR overexpression or depletion affects NO-dependent vasorelaxation. nih.gov
Oxidative Stress Response Exhibits both protective effects against oxidative damage and the capacity to generate ROS. nih.govnih.govSPR can protect against H₂O₂-induced cell injury. nih.gov It also mediates redox cycling of various chemicals, producing superoxide anion and H₂O₂. nih.gov

The following interactive table details various substrates that this compound reductase can act upon, leading to the generation of reactive oxygen species through redox cycling. nih.gov

Substrate ClassSpecific Examples
Bipyridinium HerbicidesDiquat, Paraquat
Quinones1,2-Naphthoquinone, 9,10-Phenanthrenequinone, 1,4-Naphthoquinone, Menadione

Pathophysiological Roles of Sepiapterin Dysregulation

Sepiapterin Reductase Deficiency as a Rare Inherited Neurological Disorder

This compound reductase deficiency (SRD) is a rare, inherited neurometabolic disorder resulting from mutations in the SPR gene, which encodes the this compound reductase enzyme. wikipedia.orgrarediseases.org This enzyme is crucial for the final step in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for several key enzymes. medlineplus.gov The deficiency leads to a disruption in the production of essential neurotransmitters, primarily dopamine (B1211576) and serotonin (B10506), causing a range of neurological symptoms. medlineplus.govmedlineplus.gov SRD is inherited in an autosomal recessive pattern, meaning an individual must inherit two copies of the mutated gene, one from each parent, to be affected. wikipedia.orgmedlineplus.gov

The clinical presentation of SRD is broad, with symptoms varying significantly among affected individuals, even within the same family. nih.govnih.gov The onset of symptoms typically occurs in infancy, often with nonspecific signs such as developmental delays and axial hypotonia (low muscle tone). nih.govnih.gov As the disorder progresses, a more distinct set of symptoms emerges.

Core clinical features observed in a majority of individuals with SRD include:

Motor and Speech Delay: Difficulty in achieving motor milestones like sitting and crawling is common, and speech development is often delayed. wikipedia.orgnih.gov

Axial Hypotonia: Reduced muscle tone, particularly in the trunk of the body. nih.govorpha.net

Dystonia: Involuntary muscle contractions that cause repetitive or twisting movements. wikipedia.orgmedlineplus.gov

Weakness: Generalized muscle weakness is a frequent finding. nih.govnih.gov

Oculogyric Crises: Episodes involving abnormal, involuntary upward deviation of the eyes, often accompanied by agitation and uncontrolled head and neck movements. wikipedia.orgmedlineplus.gov

Diurnal Fluctuation: Symptoms often worsen as the day progresses and show improvement after sleep. nih.govorpha.net

Other common features can include parkinsonian signs such as tremor, bradykinesia (slowness of movement), masked facies (reduced facial expression), and rigidity. nih.govnih.gov Limb hypertonia (increased muscle tone), hyperreflexia (overactive reflexes), intellectual disability, and psychiatric or behavioral abnormalities are also frequently reported. nih.govnih.gov Sleep disturbances, including excessive sleepiness and difficulty initiating or maintaining sleep, are also common. nih.govnih.gov Due to the nonspecific nature of early symptoms, SRD can sometimes be misdiagnosed as cerebral palsy. rarediseases.orgnih.gov

Interactive Table: Common Clinical Features of this compound Reductase Deficiency

Clinical Feature Description
Motor and Speech Delay Delayed achievement of developmental milestones related to movement and language.
Axial Hypotonia Low muscle tone in the core muscles of the body.
Dystonia Sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both.
Weakness Reduced muscle strength.
Oculogyric Crises Involuntary upward deviation of the eyes, often associated with agitation.
Diurnal Fluctuation Worsening of symptoms throughout the day with improvement after rest.
Parkinsonian Signs Symptoms resembling Parkinson's disease, such as tremor, rigidity, and slow movement.
Intellectual Disability Significant limitations in intellectual functioning and adaptive behavior.
Sleep Disturbances Difficulties with sleep, including excessive sleepiness or insomnia.

The neurological symptoms of SRD are a direct consequence of deficiencies in the neurotransmitters dopamine and serotonin. medlineplus.govmedlineplus.gov The production of these neurotransmitters in the brain is dependent on the enzyme tetrahydrobiopterin (BH4). medlineplus.gov this compound reductase is responsible for the final step in BH4 synthesis. medlineplus.gov

In individuals with SRD, mutations in the SPR gene lead to a nonfunctional or poorly functioning this compound reductase enzyme. wikipedia.orgmedlineplus.gov This blocks the efficient production of BH4 in the brain. medlineplus.gov While other parts of the body may have alternative pathways to produce BH4, these pathways are not present in the brain. medlineplus.gov The resulting lack of BH4 severely impairs the function of tyrosine hydroxylase and tryptophan hydroxylase, enzymes that are critical for the synthesis of dopamine and serotonin, respectively. nih.gov

Dopamine is essential for transmitting signals that control smooth physical movements, while serotonin plays a crucial role in regulating mood, emotion, sleep, and appetite. medlineplus.govmedlineplus.gov The reduced levels of these two neurotransmitters directly lead to the movement disorders and other neurological and behavioral features characteristic of SRD. medlineplus.govmedlineplus.gov

The diagnosis of SRD can be confirmed through the analysis of cerebrospinal fluid (CSF), which reveals a characteristic pattern of pterins and neurotransmitter metabolites. nih.govnih.gov This analysis is a key diagnostic tool that helps differentiate SRD from other neurotransmitter disorders. nih.gov

The hallmark biochemical findings in the CSF of individuals with SRD include:

Decreased levels of homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA): HVA is a metabolite of dopamine, and 5-HIAA is a metabolite of serotonin. nih.govbabydetect.com Their reduced levels are a direct reflection of the dopamine and serotonin deficiency in the central nervous system. nih.gov

Normal to slightly increased levels of neopterin (B1670844). nih.gov

Increased levels of total biopterin (B10759762), dihydrobiopterin (BH2), and this compound. nih.govnih.gov The accumulation of this compound is a particularly specific marker for this condition, as it is the substrate for the deficient enzyme. wikipedia.org

This distinct CSF profile, especially the elevated this compound levels, is a crucial indicator for diagnosing SRD. wikipedia.org

Interactive Table: Cerebrospinal Fluid Biomarkers in this compound Reductase Deficiency

Biomarker Finding in SRD Implication
Homovanillic Acid (HVA) Decreased Indicates dopamine deficiency.
5-Hydroxyindoleacetic Acid (5-HIAA) Decreased Indicates serotonin deficiency.
Neopterin Normal to slightly increased Helps differentiate from other pterin (B48896) disorders.
Total Biopterin Increased Reflects the metabolic block in the BH4 synthesis pathway.
Dihydrobiopterin (BH2) Increased Accumulation due to the inability to be reduced to BH4.
This compound Markedly Increased Specific marker for the deficiency of the this compound reductase enzyme.

This compound reductase deficiency is considered a form of dopa-responsive dystonia (DRD). rarediseases.orgorpha.net DRD is a group of genetic disorders characterized by dystonia that shows a dramatic and sustained improvement with levodopa (B1675098) (L-dopa) treatment. rarediseases.orgorpha.net While dystonia is a prominent feature, it may not be present in infancy and can develop over time. rarediseases.orgorpha.net

The reason SRD falls under the umbrella of DRD is due to the underlying dopamine deficiency. uniprot.org Levodopa is a precursor to dopamine, and its administration helps to replenish the low levels of this neurotransmitter in the brain, thereby alleviating the motor symptoms, particularly dystonia. rarediseases.org The positive response to L-dopa therapy is a key clinical clue that can point towards a diagnosis of SRD or other forms of DRD. rarediseases.org However, unlike some other forms of DRD, individuals with SRD may also benefit from the addition of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin, to address the deficiency of this neurotransmitter as well. nih.gov

Implications of this compound Pathway Alterations in Other Neurological Disorders

This compound's Relevance in Segawa Syndrome

Segawa Syndrome, also known as dopa-responsive dystonia (DRD), is a rare genetic disorder characterized by dystonia and parkinsonian symptoms that typically show diurnal fluctuation. nih.gov The condition is most commonly caused by autosomal dominant mutations in the GCH1 gene, which encodes GTP cyclohydrolase I, the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (BH4). nih.govrarediseases.org However, the broader category of DRD can result from mutations in other genes related to dopamine and BH4 biosynthesis, including the this compound reductase (SPR) gene. frontiersin.org

This compound reductase deficiency (SRD) is a distinct autosomal recessive disorder caused by mutations in the SPR gene. mdpi.com This deficiency disrupts the final step in the BH4 synthesis pathway, leading to a severe lack of dopamine and serotonin. mdpi.comnih.gov Clinically, SRD can present with features that overlap with Segawa Syndrome, including motor delay, dystonia, and cognitive impairment. mdpi.comoup.com Therefore, the this compound pathway is directly relevant to the pathophysiology of certain forms of dopa-responsive dystonias, and analysis of pterins in cerebrospinal fluid is crucial for distinguishing between these related neurotransmitter disorders. rarediseases.org

Investigational Links to Parkinson's Disease and Other Neurodegenerative Conditions

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. nanostring.com The PARK3 locus on chromosome 2p13 has been linked to the development of PD, and the this compound reductase (SPR) gene is considered a candidate gene at this locus. nih.govnih.gov this compound reductase catalyzes the final step in the synthesis of BH4, which is an essential cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov

Some research has indicated that SPR mRNA expression is significantly increased in the brain tissue of individuals with PD, which may represent a compensatory mechanism to protect dopamine neurons under stress. nih.govnih.gov Additionally, mouse models lacking the SPR gene have been shown to exhibit parkinsonian features. nih.gov However, large-scale genetic association studies have not found a definitive link between SPR gene polymorphisms and PD across diverse populations, although a population-specific effect for those of North European/Scandinavian descent has been suggested. nih.gov While a direct causal link is not firmly established, these findings implicate a potential role for the this compound pathway in the pathogenesis of idiopathic PD. nih.gov

Associations with Mood Disorders and Neurodevelopmental Conditions

The this compound-BH4 pathway is fundamental to the synthesis of key monoamine neurotransmitters, including serotonin and dopamine. nih.govscienceopen.com Tetrahydrobiopterin (BH4) is a required cofactor for tryptophan hydroxylase and tyrosine hydroxylase, the rate-limiting enzymes in the synthesis of serotonin and dopamine, respectively. scienceopen.comfrontiersin.org Dysregulation of these neurotransmitter systems is a well-established factor in the pathophysiology of mood disorders and various neurodevelopmental conditions. contemporarypediatrics.com

A deficiency in BH4 production can lead to a range of neurological disorders. frontiersin.org For instance, untreated PKU, which this compound is designed to treat, can result in high levels of phenylalanine that are toxic to the brain, leading to mood disorders and other psychiatric issues. contemporarypediatrics.comcontemporarypediatrics.com Furthermore, inherited disorders of BH4 synthesis, such as this compound reductase deficiency, directly impair neurotransmitter production and can cause progressive psychomotor retardation and cognitive impairment. mdpi.comnih.gov Studies have also investigated the role of central BH4 concentrations in neurodevelopmental disorders like autism, suggesting that metabolic pathway alterations may be a contributing factor. scienceopen.com

This compound and Cardiovascular Disease Pathophysiology

Endothelial Nitric Oxide Synthase Uncoupling and this compound

Endothelial dysfunction is a key early event in the development of many cardiovascular diseases, including atherosclerosis and hypertension. pcom.edu A critical feature of this dysfunction is the loss of bioavailable nitric oxide (NO), a key signaling molecule in vascular homeostasis produced by endothelial nitric oxide synthase (eNOS). semanticscholar.org The function of eNOS is critically dependent on the cofactor tetrahydrobiopterin (BH4). semanticscholar.orgnih.gov

In pathological states associated with high levels of oxidative stress, such as diabetes, BH4 can be oxidized to dihydrobiopterin (BH2). ahajournals.orgahajournals.org This depletion of BH4 leads to a phenomenon known as "eNOS uncoupling." semanticscholar.orgnih.gov In an uncoupled state, eNOS no longer produces NO but instead generates superoxide (B77818), a reactive oxygen species. pcom.eduahajournals.org This switch from NO to superoxide production reduces vasodilation and promotes inflammation and oxidative stress, thereby contributing to cardiovascular disease progression. pcom.eduahajournals.org

This compound, as a precursor of BH4, can be used to augment vascular BH4 levels. nih.gov Studies have shown that this compound administration can restore BH4 levels, "recouple" eNOS, and improve endothelial function. For example, this compound has been shown to improve angiogenesis in pulmonary artery endothelial cells in models of pulmonary hypertension by recoupling eNOS. nih.gov In animal models of diabetic cardiomyopathy, the co-administration of this compound and L-citrulline preserved cardiac BH4 levels, eNOS dimerization, and coronary endothelial function. nih.gov Similarly, in streptozotocin-induced diabetic mice, this compound inhibited the uncoupling of NOS and improved left ventricular function. nih.gov These findings highlight the therapeutic potential of targeting the this compound-BH4 pathway to combat eNOS uncoupling in cardiovascular diseases.

Table 2: Research Findings on this compound and eNOS Function

Condition/ModelKey Finding with this compound InterventionCitation
Diabetic Cardiomyopathy (mice) Preserved cardiac tetrahydrobiopterin and dimerization of endothelial nitric oxide synthase. nih.gov
Pulmonary Hypertension (endothelial cells) Improved angiogenesis by recoupling endothelial nitric oxide synthase. nih.gov
Glucocorticoid-Induced Hypertension (rat) Restored endothelium-dependent relaxations, suggesting recoupling of eNOS. ahajournals.org
Streptozotocin-Induced Diabetes (mice) Inhibited uncoupling of nitric oxide synthase and improved left ventricular function. nih.gov
Hypercholesterolemia (rabbit) Restored vascular BH4 content. ahajournals.org

Oxidative Stress and Endothelial Dysfunction in Relation to this compound Metabolism

This compound, as a precursor to tetrahydrobiopterin (BH4), plays a critical role in vascular health through its influence on endothelial function and oxidative stress. Tetrahydrobiopterin is an essential cofactor for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a key molecule in maintaining vascular homeostasis. portlandpress.com When BH4 levels are adequate, eNOS produces NO, which promotes vasodilation and prevents platelet aggregation and monocyte adhesion. mdpi.com However, under conditions of oxidative stress, BH4 can be readily oxidized to dihydrobiopterin (BH2). nih.gov

A decreased BH4/BH2 ratio leads to a phenomenon known as eNOS uncoupling. In this state, eNOS no longer produces NO but instead generates superoxide anions, a type of reactive oxygen species (ROS). portlandpress.comelsevierpure.com This switch from NO to superoxide production contributes significantly to vascular oxidative stress and endothelial dysfunction, which are early events in the development of cardiovascular diseases such as atherosclerosis, hypertension, and diabetes. portlandpress.comnih.gov

Studies have shown that augmenting vascular BH4 levels, either through direct supplementation or by providing its precursor this compound, can restore eNOS coupling, increase NO bioavailability, and reduce vascular oxidative stress. portlandpress.com For instance, chronic oral supplementation with this compound has been shown to improve endothelial dysfunction in diabetic mice by reducing oxidative stress, as indicated by normalized levels of malondialdehyde, a marker of lipid peroxidation. nih.gov The beneficial effects of this compound are attributed to its ability to decrease the levels of oxidized biopterins and lipid peroxidation products. nih.gov This suggests that dysregulation of this compound metabolism, leading to insufficient BH4, is a key factor in the pathogenesis of oxidative stress-related endothelial dysfunction.

Impact of this compound Metabolism on Endothelial Function
ConditionEffect on this compound/BH4 MetabolismConsequence for Endothelial FunctionKey Findings from Research
Normal Physiological StateAdequate intracellular levels of BH4Coupled eNOS activity, leading to nitric oxide (NO) production and normal vasodilation.BH4 acts as an essential cofactor for eNOS. portlandpress.com
Oxidative Stress (e.g., in diabetes, hypercholesterolemia)Increased oxidation of BH4 to BH2, leading to a decreased BH4/BH2 ratio.eNOS uncoupling, resulting in superoxide production, increased oxidative stress, and impaired endothelial-dependent vasodilation. portlandpress.comelsevierpure.comSupplementation with this compound improves endothelial function and reduces markers of oxidative stress. nih.gov

This compound Metabolism in Pain Pathways

Emerging evidence has implicated the dysregulation of tetrahydrobiopterin (BH4) metabolism, and by extension this compound, in the pathophysiology of chronic pain. nih.gov Following nerve injury or inflammation, there is a significant increase in the biosynthesis of BH4 in sensory neurons. nih.govnih.gov This upregulation of BH4 is driven by the increased expression of GTP cyclohydrolase 1 (GCH1), the rate-limiting enzyme in the BH4 synthesis pathway. nih.gov

This excessive production of BH4 contributes to pain hypersensitivity. nih.govox.ac.uk Studies in animal models have demonstrated that constitutive overproduction of BH4 in sensory neurons leads to increased pain sensitivity. nih.govox.ac.uk Furthermore, intrathecal injections of BH4 have been shown to induce and enhance pain-like behaviors in rats, suggesting a direct role of BH4 in central sensitization. nih.gov The nociceptive properties of BH4 have also been observed at peripheral sites of the somatosensory system. nih.gov Human genetic studies have further supported this link, revealing that certain polymorphisms in the GCH1 gene, which lead to decreased BH4 levels, are associated with reduced pain in patients. nih.govox.ac.uk

The precise mechanisms by which excess BH4 contributes to chronic pain are still under investigation, but it is known to be an essential cofactor for nitric oxide synthases (NOS), which produce nitric oxide, a key signaling molecule in pain pathways. researchgate.net

Given the role of excessive BH4 in chronic pain, targeting its synthesis pathway has emerged as a promising therapeutic strategy. This compound reductase (SPR) is the enzyme that catalyzes the final step in the de novo synthesis of BH4. nih.gov Inhibition of SPR presents an attractive approach to reduce pathologically elevated BH4 levels. nih.gov

Pharmacological inhibition of SPR has been shown to effectively reduce pain hypersensitivity in preclinical models of neuropathic and inflammatory pain. nih.govnih.gov By blocking SPR, the production of BH4 is decreased in key tissues involved in pain signaling, such as injured sensory neurons and infiltrating macrophages. nih.gov A significant advantage of targeting SPR is that it may allow for a minimal level of BH4 production to be maintained through salvage pathways, thereby potentially minimizing side effects associated with complete BH4 depletion. nih.govyoutube.com

Studies using potent and selective SPR inhibitors have demonstrated a reduction in mechanical allodynia in rodent models of nerve injury. nih.gov This analgesic effect is accompanied by a decrease in BH4 levels in the dorsal root ganglia and sciatic nerves. youtube.com Furthermore, the accumulation of this compound following SPR inhibition can serve as a sensitive biomarker to monitor the extent of target engagement in vivo. nih.govox.ac.uk These findings validate this compound reductase as a viable target for the development of novel analgesics for neuropathic pain. johnshopkins.edunih.gov

This compound and Malignancy Progression

The role of this compound in cancer is complex and appears to be context-dependent. Tetrahydrobiopterin (BH4), synthesized from this compound, is a critical cofactor for nitric oxide synthases (NOS), and the resulting nitric oxide (NO) can have pleiotropic effects on tumor biology.

In some cancer types, such as ovarian cancer, this compound has been shown to have a biphasic effect. nih.gov It can induce cell proliferation and migration, which is associated with the activation of ERK, Akt, and p70S6K signaling pathways. These stimulatory effects are reversible with the use of a NOS inhibitor, suggesting they are NO-dependent. nih.gov Conversely, in the presence of vascular endothelial growth factor-A (VEGF-A), this compound can significantly inhibit VEGF-A-stimulated cell proliferation and migration. nih.gov This inhibitory effect is mediated through a NO-independent mechanism and involves the suppression of VEGF-A-induced p70S6K phosphorylation and VEGFR-2 expression. nih.gov

In contrast, studies on breast cancer have indicated that this compound reductase (SPR), the enzyme that converts this compound to BH4, promotes the proliferation of breast cancer cells. nih.gov Knockdown of the SPR gene has been shown to suppress the proliferation of breast cancer cells by inducing ROS-mediated apoptosis. nih.gov This suggests that in certain cancers, the this compound-BH4 pathway may be pro-proliferative.

Research Findings on this compound's Role in Cancer Cell Proliferation and Migration
Cancer TypeEffect of this compound/SPRMechanismReference
Ovarian CancerBiphasic: Can induce proliferation and migration (NO-dependent) but inhibits VEGF-A-stimulated proliferation and migration (NO-independent).Induction: Activation of ERK, Akt, and p70S6K. Inhibition: Suppression of p70S6K phosphorylation and VEGFR-2 expression. nih.gov
Breast CancerSPR promotes proliferation.SPR knockdown induces ROS-mediated apoptosis. nih.gov

In the context of neuroblastoma, an aggressive childhood cancer, this compound reductase (SPR) has been identified as a factor with clinical relevance. nih.gov High expression of SPR in human neuroblastoma tumors has been significantly correlated with unfavorable prognostic markers, including advanced patient age at diagnosis, MYCN amplification, and high International Neuroblastoma Staging System (INSS) stage. nih.govamsterdamumc.nl

The inhibition of SPR has been investigated as a potential therapeutic strategy for neuroblastoma. Sulfasalazine (B1682708), an FDA-approved drug identified as an SPR inhibitor, has been shown to inhibit the growth of neuroblastoma cells in vitro. nih.gov This anti-proliferative effect is presumed to be due to the inhibition of SPR activity. nih.gov Furthermore, combining sulfasalazine with DFMO, an inhibitor of polyamine synthesis, has been shown to produce synergistic antiproliferative effects in neuroblastoma cell cultures. nih.govamsterdamumc.nl These findings suggest that SPR has oncogenic potential in neuroblastoma and that targeting this enzyme could be a valuable therapeutic approach. nih.gov

Exploration of this compound Reductase as a Therapeutic Target in Oncology

This compound reductase (SPR) is a critical enzyme that catalyzes the final step in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. nih.govspandidos-publications.com BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. nih.gov Emerging research has identified a significant role for BH4 in various aspects of cancer progression, including cell proliferation, migration, and angiogenesis. nih.gove-century.us Consequently, as a key regulator of BH4 levels, SPR has drawn increasing interest as a potential therapeutic target in oncology. nih.gov

Elevated expression of SPR has been observed in several human cancers and is often correlated with poor patient outcomes. In human neuroblastoma, high SPR gene expression is significantly associated with unfavorable characteristics such as advanced patient age at diagnosis, MYCN amplification, and high-stage tumors. eur.nl Similarly, SPR is highly expressed in breast cancer tissues compared to adjacent non-cancerous tissues, and its expression level is positively correlated with the pathological stage of the disease. nih.gove-century.us Studies on hepatocellular carcinoma have also found that SPR is frequently highly expressed and is significantly associated with higher tumor stage and shorter patient survival. nih.gov

The targeting of SPR in cancer therapy is predicated on its multifaceted role in tumor biology, primarily through its regulation of BH4. The mechanisms by which SPR inhibition may exert anti-tumor effects include the suppression of cell proliferation, induction of apoptosis, modulation of oxidative stress, and inhibition of tumor angiogenesis.

Inhibition of Cell Proliferation and Induction of Apoptosis

A primary mechanism by which targeting SPR exerts anti-cancer effects is by inhibiting cell proliferation and promoting programmed cell death (apoptosis). In triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468), the knockdown of the SPR gene using specific siRNAs led to a significant inhibition of cell proliferation and clone formation. nih.gove-century.us This anti-proliferative effect was accompanied by the suppression of the mTOR signaling pathway, a key regulator of cell growth. e-century.us Furthermore, SPR depletion in these cells induced apoptosis through the mitochondrial pathway. nih.gove-century.us Similar results were observed in hepatocellular carcinoma, where SPR depletion inhibited cancer cell proliferation and promoted apoptosis. nih.gov Interestingly, one study suggested that SPR's role in hepatocellular carcinoma progression might be independent of its enzymatic activity, instead involving the FoxO3a/Bim signaling pathway in a non-enzymatic manner. nih.gov

Modulation of Oxidative Stress

SPR activity is closely linked to the regulation of cellular redox balance. BH4 is known to be an effective scavenger of reactive oxygen species (ROS). e-century.us Studies have shown that the knockdown of SPR in breast cancer cells leads to a significant reduction in intracellular BH4 levels. nih.gove-century.us This depletion of BH4 results in a corresponding increase in intracellular ROS levels, inducing a state of oxidative stress. nih.gove-century.us The accumulation of ROS is a common trigger for the mitochondrial pathway of apoptosis. The pro-apoptotic effects observed following SPR knockdown in breast cancer cells were attenuated by the use of an ROS scavenger, N-acetylcysteine (NAC), highlighting the critical role of ROS-mediated apoptosis in the anti-tumor effect of SPR inhibition. nih.gove-century.us

Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The BH4-eNOS-nitric oxide (NO) signaling axis is a crucial driver of this process. nih.govox.ac.uk BH4 is an absolute requirement for the activity of endothelial nitric oxide synthase (eNOS). nih.govox.ac.uk The synthesis of BH4, regulated by SPR, promotes endothelial cell proliferation, migration, and the formation of tubule-like structures in vitro. spandidos-publications.comnih.gov These effects are linked to increases in eNOS-produced NO, which depends on the activation of the wild-type Ras/PI3K/Akt signaling pathway in endothelial cells. spandidos-publications.comnih.govox.ac.uk By limiting the availability of BH4, targeting SPR can uncouple eNOS, leading to reduced NO production and impaired angiogenesis. Therefore, inhibiting SPR represents a rational strategy for anti-angiogenesis therapy in tumors. ox.ac.uk

Preclinical Research Findings

The potential of SPR as a therapeutic target has been investigated in various preclinical models. These studies provide evidence for the efficacy of SPR inhibition in different cancer types.

Cancer TypeModel SystemTherapeutic StrategyKey Research FindingsCitation
Breast CancerMDA-MB-231 & MDA-MB-468 cell linessiRNA-mediated SPR knockdownInhibited cell proliferation and clone formation; induced ROS-mediated apoptosis via the mitochondrial pathway; suppressed mTOR signaling. nih.gove-century.usconsensus.app
NeuroblastomaHuman NB cell linesSPR inhibitor (Sulfasalazine)Inhibited tumor cell growth; showed synergistic anti-proliferative effects when combined with DFMO. eur.nl
NeuroblastomaAnimal modelSPR inhibitor (Sulfasalazine)Oral/intraperitoneal co-administration resulted in measurable inhibition of NB tumor growth in vivo. nih.gov
Hepatocellular CarcinomaSMMC-7721 cell line & animal modelsSPR depletionInhibited cancer cell proliferation and promoted apoptosis, potentially via a non-enzymatic mechanism involving FoxO3a/Bim signaling. nih.gov
ErythroleukemiaMEL cell lineSPR inhibitor (N-acetylserotonin)Inhibited DNA synthesis and initiated cell differentiation. nih.gov

Research Methodologies and Analytical Approaches for Sepiapterin Studies

Biochemical Quantification of Sepiapterin and Related Pterins

Accurate measurement of this compound, along with other pterins and associated metabolites, in biological fluids is crucial for diagnosing and understanding disorders of pterin (B48896) metabolism, such as this compound Reductase (SR) deficiency. Various advanced analytical methods have been developed to achieve the required sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of pterins and monoamine metabolites in cerebrospinal fluid (CSF). preventiongenetics.commedlineplus.gov This method allows for the separation and quantification of these compounds, which are essential for diagnosing neurological diseases linked to dopamine (B1211576) and serotonin (B10506) deficiencies. preventiongenetics.com For pterin analysis, HPLC is often coupled with both coulometric electrochemical and fluorescence detection. preventiongenetics.commedlineplus.gov This dual-detection strategy enables the measurement of various pterins in the same chromatographic run. medlineplus.gov

Specifically, reduced pterins like tetrahydrobiopterin (B1682763) (BH4) are measured by electrochemical detection, while oxidized pterins such as neopterin (B1670844) and biopterin (B10759762) are quantified using fluorescence detection. medlineplus.gov This approach is considered a gold standard for quantifying CSF monoamines and provides a rapid assessment of oxidized pterins like this compound to estimate the biosynthesis and metabolism of the active cofactor, BH4. medlineplus.gov Minimal sample preparation is required for CSF, which typically only involves filtration before injection into the HPLC system. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous determination of this compound, tetrahydrobiopterin (BH4), and other related pterins like 7,8-dihydrobiopterin (BH2) and neopterin in biological fluids such as CSF and plasma. ivami.comnih.govwikipedia.org This technique offers a more comprehensive evaluation of the pterin pathway compared to methods that measure only a limited number of analytes. ivami.comviafet.com

The LC-MS/MS method utilizes stable isotope-labeled internal standards to ensure accuracy and precision, allowing for rapid analysis, often within 10 minutes. ivami.comviafet.com It has been validated for a linear working range of 3 to 200 nmol/L for pterin metabolites in CSF, with a total analytical imprecision of less than 14.4%. ivami.comviafet.com In plasma, LC-MS/MS methods have been validated for calibration ranges of 0.75–500 ng/ml for this compound and 0.5–500 ng/ml for BH4. nih.govmedlineplus.gov A key challenge in quantifying these analytes is their susceptibility to redox reactions, necessitating sample stabilization, often with antioxidants like ascorbic acid, upon collection. nih.govmedlineplus.gov

The distinct patterns of pterin metabolites detected by LC-MS/MS can help differentiate between various inborn errors of pterin metabolism. For instance, elevated concentrations of this compound are a characteristic finding in patients with SR deficiency. ivami.com

Table 1: Performance Characteristics of LC-MS/MS for Pterin Analysis in CSF This table is interactive. Click on the headers to sort the data.

Analyte Linear Range (nmol/L) Analytical Imprecision (%)
Tetrahydrobiopterin (BH4) 3 - 200 < 14.4
7,8-Dihydrobiopterin (BH2) 3 - 200 < 14.4
Neopterin 3 - 200 < 14.4
This compound 3 - 200 < 14.4

Data sourced from studies on LC-MS/MS method development for pterin pathway evaluation. ivami.comviafet.com

Volumetric Absorptive Microsampling (VAMS) is an innovative technique for blood sample collection that has been validated for monitoring phenylalanine (Phe) levels in patients with phenylketonuria (PKU). nih.govresearcher.life This method allows for the collection of a precise volume of blood (typically from a finger-stick) on a porous polymeric tip, which is then dried and sent for analysis. genomicsengland.co.uk VAMS offers a significant advantage for at-home sample collection, simplifying frequent monitoring for PKU patients. nih.govresearcher.life

The dried blood samples collected via VAMS are typically analyzed using HPLC-MS/MS to quantify Phe concentrations. nih.gov Studies have demonstrated excellent concordance between Phe levels measured from VAMS samples and those from traditional venous plasma samples, with a high Pearson's correlation (r = 0.9813). nih.gov The Passing-Bablok and Bland-Altman analyses indicate that the difference between the two methods is minimal and clinically insignificant. nih.gov This methodology has been successfully applied in clinical studies investigating the effect of this compound (PTC923) on blood Phe levels in PKU patients, proving it to be a reliable tool for clinical research and patient management. nih.govmenarah.org

Table 2: Comparison of Phenylalanine Measurement Methods This table is interactive. Click on the headers to sort the data.

Method Sample Type Key Advantage Correlation with Plasma (r)
VAMS with HPLC-MS/MS Dried Blood At-home sample collection 0.9813
Venous Collection with HPLC-MS/MS Plasma Traditional reference method N/A

Data based on validation studies of VAMS for phenylalanine measurement in PKU patients. nih.gov

Enzymatic Activity Assays for this compound Reductase

The functional activity of this compound reductase (SPR), the key enzyme responsible for the conversion of this compound to dihydrobiopterin (BH2), is quantified using several established assay methodologies. These assays are crucial for characterizing the enzyme's kinetic properties, screening for inhibitors, and determining its activity in various biological samples. The primary methods employed are spectrophotometric and high-performance liquid chromatography (HPLC)-based assays.

Spectrophotometric Assays are widely used due to their simplicity and convenience. This method continuously monitors the decrease in absorbance of this compound at a wavelength of 420 nm as it is reduced by SPR in the presence of the cofactor NADPH. The reaction mixture typically contains a phosphate (B84403) buffer (pH 6.4-7.8), NADPH, this compound, and the enzyme source, which could be a purified recombinant protein or a cell/tissue lysate. Changes in absorbance are measured over time using a spectrophotometer or a microplate reader, allowing for the calculation of reaction velocity.

HPLC-Based Assays offer higher sensitivity and specificity. Instead of monitoring the substrate, these methods directly measure the formation of the product, BH2. In one common approach, the BH2 produced by the SPR reaction is oxidized with iodine to form the highly fluorescent compound biopterin. This product is then separated and quantified using reverse-phase HPLC with fluorescence detection. HPLC-based methods have the advantage of a lower detection limit and require smaller sample volumes compared to photometric techniques. They are particularly useful for accurately measuring enzyme kinetics and for analyzing samples with low enzyme activity.

The selection of the assay depends on the specific research question, the purity of the enzyme preparation, and the required sensitivity. Both methods have been instrumental in determining the kinetic parameters of SPR and in studying the effects of inhibitors like N-acetylserotonin and dicoumarol on its activity.

Table 1: Comparison of Enzymatic Activity Assays for this compound Reductase

Feature Spectrophotometric Assay HPLC-Based Assay
Principle Measures the decrease in this compound absorbance at 420 nm. Measures the formation of the fluorescent product biopterin (from oxidized BH2).
Detection UV/Visible Absorbance Fluorescence Detection
Key Reagents Phosphate buffer, NADPH, this compound, Enzyme source. Phosphate buffer, NADPH, this compound, Enzyme source, Iodine solution (for oxidation).
Advantages Simple, continuous monitoring, convenient for high-throughput screening. High sensitivity, high specificity, lower detection limit, requires less sample.
Disadvantages Lower sensitivity, potential for interference from other absorbing compounds. More complex, requires specialized equipment, endpoint measurement.
Primary Output Rate of NADPH oxidation or this compound reduction. Quantity of BH2 or biopterin produced.

Cellular and Molecular Biological Techniques

To elucidate the cellular functions of this compound and its related enzymes, researchers employ a variety of powerful molecular biology techniques. These methods allow for the manipulation and analysis of gene and protein expression, as well as the validation of protein-protein interactions within the cellular environment.

Small interfering RNA (siRNA) is a crucial tool for investigating the functional roles of specific genes by transiently silencing their expression. In this compound research, siRNA-mediated knockdown of the SPR gene has been used to study the consequences of reduced this compound reductase activity. For instance, studies in breast cancer cell lines have utilized specific siRNAs to downregulate SPR expression. This reduction in SPR protein levels led to decreased intracellular concentrations of tetrahydrobiopterin (BH4), increased reactive oxygen species (ROS), and ultimately, inhibition of cell proliferation and induction of apoptosis. By observing the phenotypic changes that occur after gene knockdown, researchers can infer the function of the targeted protein. The efficiency of the knockdown is typically confirmed at both the mRNA level by qRT-PCR and the protein level by Western blot analysis.

Understanding the proteins that interact with this compound reductase is key to uncovering its full range of biological functions. Co-immunoprecipitation (Co-IP) is a gold-standard technique for identifying and validating protein-protein interactions in vivo. This method involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. If other proteins are bound to the bait protein, they will be pulled down as part of the complex and can be identified by Western blotting. While specific Co-IP studies validating interactions with this compound reductase are not extensively detailed in available literature, protein interaction databases suggest numerous potential partners. The Co-IP technique remains a vital approach for confirming these predicted interactions experimentally.

Co-localization techniques, such as double-staining immunohistochemistry, provide visual evidence that two proteins are present in the same subcellular location, which is a prerequisite for a functional interaction. For example, studies in the human brain have shown that this compound reductase and tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, are co-localized in dopamine neurons of the substantia nigra. This spatial proximity supports a direct functional link where SPR provides the essential BH4 cofactor required for TH activity.

Real-time quantitative reverse transcription polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. It is a cornerstone of this compound research for quantifying the abundance of SPR mRNA in different tissues, cell types, or experimental conditions. The process involves converting messenger RNA (mRNA) from a sample into complementary DNA (cDNA) through reverse transcription, followed by the amplification of the target cDNA in a real-time PCR instrument. The amount of amplified product is measured in real-time using fluorescent dyes or probes. This technique has been used to demonstrate increased SPR expression in Parkinson's disease brain tissue and to confirm the successful knockdown of SPR mRNA following siRNA treatment in cancer cell lines. The results are typically normalized to the expression of stable housekeeping genes to ensure accurate comparisons between samples.

Table 2: Applications of Cellular and Molecular Techniques in this compound Research

Technique Application in this compound Research Example Finding
siRNA Knockdown Investigating the cellular function of this compound Reductase (SPR). Knockdown of SPR in breast cancer cells inhibits proliferation and induces apoptosis.
Co-Localization Determining the subcellular location of SPR relative to other proteins. SPR and Tyrosine Hydroxylase (TH) are co-localized in dopamine neurons.
qRT-PCR Quantifying SPR gene expression levels. SPR mRNA expression is significantly increased in post-mortem cerebellar tissue from Parkinson's disease cases.

Computational Approaches in this compound Research

Computational methods are increasingly valuable in modern biological research, offering powerful tools to predict and analyze molecular interactions that would be difficult or time-consuming to study experimentally.

In silico protein-protein docking is a computational technique that predicts the preferred orientation of two proteins when they bind to each other to form a stable complex. While this method is used to model interactions between different proteins, a similar and more common application in this compound research is virtual screening and molecular docking to identify small molecule inhibitors that bind to the this compound reductase enzyme.

In this approach, a three-dimensional crystal structure of this compound reductase is used as a target. Large libraries of chemical compounds are then computationally "docked" into the active site of the enzyme. Sophisticated scoring functions are used to predict the binding affinity and pose of each compound, allowing researchers to identify promising candidates for chemical synthesis and subsequent biological testing. This virtual screening method has been successfully executed against the X-ray crystal structure of this compound reductase, leading to the identification of novel, structurally diverse, and potent inhibitors. These computational predictions are essential for guiding the rational design and optimization of new therapeutic agents targeting this compound reductase.

Molecular Dynamics Simulations for Enzyme Structure-Function Relationships

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the intricate relationship between an enzyme's structure and its function at an atomic level. In the study of this compound metabolism, MD simulations provide crucial insights into the dynamic behavior of enzymes such as this compound reductase (SR), complementing the static information obtained from crystallographic studies. These simulations allow researchers to observe the conformational changes, substrate binding, and catalytic mechanisms that are fundamental to enzymatic activity.

Elucidating the Impact of Mutations on Enzyme Dynamics

Investigating Substrate and Inhibitor Binding

The binding of this compound or its inhibitors to the active site of this compound reductase is a dynamic process that can be effectively studied using MD simulations. These simulations can predict the preferred binding poses of ligands and identify the key amino acid residues involved in the interaction. For example, docking and MD simulations have been employed to demonstrate that certain inhibitors can bind to human this compound reductase (hSPR) at the same site as this compound, interacting with crucial catalytic residues. researchgate.net

The crystal structure of mouse this compound reductase has provided a foundational model for these simulations, revealing a specific aspartate residue (Asp258) that anchors the pterin substrate. This positioning places the substrate's side chain in proximity to a critical tyrosine residue (Tyr171) and the NADP coenzyme, suggesting a mechanism of NADPH-dependent proton transfer. nih.gov MD simulations can build upon this static model to explore the flexibility of the active site and the subtle conformational adjustments that occur upon substrate or inhibitor binding.

Understanding the Catalytic Mechanism

MD simulations, in conjunction with site-directed mutagenesis studies, can help to elucidate the roles of specific amino acid residues in the catalytic mechanism. For this compound reductase, residues such as Ser-158 and Tyr-171 have been identified as crucial for catalytic activity. nih.gov Experimental studies have shown that the simultaneous presence of both Tyr-171 and Ser-158 is necessary for the proton transfer to the carbonyl groups of the substrate. nih.gov MD simulations can provide a dynamic context to these findings by modeling the proton transfer process and the accompanying stereospecific side chain isomerization, offering a more complete picture of the enzyme's catalytic cycle.

The insights gained from these computational studies are instrumental in predicting the effects of other mutations and in the rational design of novel inhibitors for enzymes involved in this compound metabolism.

Research Findings from Molecular Dynamics Simulations of this compound Reductase

Enzyme VariantSimulation FocusKey FindingsReference
p.Glu187Gly mutated this compound ReductaseConformational Stability and Co-substrate BindingThe mutation does not significantly alter the overall protein backbone structure. nih.gov
Disrupted hydrogen bonding with Phe110 and Gly165. nih.gov
Significant instability in NADP(H) binding after 65 ns of simulation. nih.gov
Disruption of interactions in the NADP(H) binding site, including Arg40-Asp67-Gly69. nih.gov
Human this compound Reductase (hSPR)Inhibitor BindingDocking and MD simulations show inhibitors can bind at the this compound binding site. researchgate.net
Inhibitors interact with key catalytic residues. researchgate.net

Therapeutic Research and Pharmacological Interventions Involving Sepiapterin

Sepiapterin as a Pharmacological Agent for Tetrahydrobiopterin (B1682763) Deficiencies

This compound is a natural precursor to tetrahydrobiopterin (BH4), an essential cofactor for several metabolic processes. wikipedia.orgnih.gov BH4 is crucial for the function of aromatic amino acid hydroxylases, which are involved in breaking down phenylalanine and synthesizing neurotransmitters like dopamine (B1211576) and serotonin (B10506). wikipedia.orgnih.gov Deficiencies in BH4 can lead to serious neurological conditions and metabolic disorders. wikipedia.orgmedscape.com As a more stable molecule that is transported more efficiently across cellular membranes than synthetic BH4, this compound has emerged as a promising pharmacological agent for conditions associated with BH4 deficiency. nih.gov Its therapeutic potential stems from its ability to be converted into BH4 within cells through the salvage pathway, thereby bypassing defects in the de novo synthesis pathway and replenishing depleted BH4 levels. wikipedia.orgnih.gov

Phenylketonuria (PKU) is a rare genetic metabolic disease caused by a defective gene for the enzyme phenylalanine hydroxylase (PAH), leading to the toxic accumulation of the amino acid phenylalanine (Phe) in the blood and brain. ptcbio.compcori.org If untreated, PKU can cause severe and irreversible intellectual disability, seizures, and behavioral problems. pcori.org this compound, also known by its research name PTC923 and brand name Sephience, is an oral medication developed for the treatment of PKU. pcori.orgclinicaltrials.eu

This compound has a dual mechanism of action: it serves as a precursor that is rapidly converted to BH4, a critical cofactor for the PAH enzyme, and it also functions as a pharmacological chaperone that helps correct the misfolding of the PAH enzyme to enhance its function. ptcbio.com This dual action allows it to effectively reduce blood Phe levels in a broad range of PKU patients. ptcbio.com

The clinical development of this compound has shown significant promise. In the Phase 3 APHENITY trial, treatment with this compound resulted in a substantial and clinically meaningful reduction in blood Phe concentrations in both children and adults with PKU. ptcbio.comspringermedicine.com The study demonstrated that this compound was highly effective in controlling blood Phe levels across a wide spectrum of patients. springermedicine.com Following the trial, PTC Therapeutics submitted a New Drug Application (NDA) to the US Food and Drug Administration (FDA) for this compound as a treatment for all pediatric and adult PKU patients. pcori.org In April 2025, the European Medicines Agency's Committee for Medicinal Products for Human Use (CHMP) recommended granting marketing authorization for Sephience (this compound) for treating hyperphenylalaninemia in patients with PKU. wikipedia.org

Table 1: Summary of Phase 3 APHENITY Trial Results for this compound

Parameter Finding Source
Participants 156 children (aged 2+) and adults with PKU and blood Phe ≥360 µmol/L. springermedicine.com
Responsiveness Test 73% of participants achieved a ≥15% reduction in blood Phe after 14 days. springermedicine.com
Primary Endpoint Statistically and clinically significant mean reduction of 63% in blood Phe levels after 6 weeks of treatment compared to placebo. springermedicine.com
Mean Phe Levels In the this compound group, mean blood Phe fell from 646.1 µmol/L at baseline to 236.0 µmol/L at 6 weeks. springermedicine.com

| Treatment Target | The final mean blood Phe concentration in the this compound group was below the US guideline-recommended target of 360 µmol/L. | springermedicine.com |

This compound Reductase (SR) Deficiency is a rare, inherited disorder caused by mutations in the SPR gene, which encodes the this compound reductase enzyme. preventiongenetics.comwikipedia.orgmedlineplus.gov This enzyme performs the final step in the synthesis of tetrahydrobiopterin (BH4). medlineplus.govmedlineplus.gov A lack of functional this compound reductase leads to a severe deficiency of BH4 specifically in the brain, as other tissues can use alternative pathways to produce it. preventiongenetics.comwikipedia.orgmedlineplus.gov

The resulting BH4 deficit in the brain disrupts the production of the neurotransmitters dopamine and serotonin, which are vital for transmitting signals between nerve cells. wikipedia.orgmedlineplus.gov This disruption of neurotransmitter homeostasis leads to a range of neurological symptoms, including developmental delays, movement disorders like dystonia (involuntary muscle contractions) and ataxia (impaired coordination), hypotonia (low muscle tone), oculogyric crises (abnormal eye rotations), and intellectual disability. preventiongenetics.commedlineplus.govrarediseases.org Symptoms often show diurnal fluctuation, improving after sleep. preventiongenetics.comnih.gov

Because the primary issue is a lack of dopamine and serotonin, treatment focuses on restoring these neurotransmitters. rarediseases.org Patients often show significant and sustained improvement with the administration of levodopa (B1675098) (L-dopa), a precursor that the body converts into dopamine. rarediseases.orgnih.gov This is often given with carbidopa, which prevents levodopa from being broken down before it reaches the brain. wikipedia.org Treatment may also include 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin. rarediseases.orgnih.gov This therapeutic approach can effectively manage motor symptoms, although cognitive difficulties may persist. preventiongenetics.com Prompt diagnosis and treatment are crucial to prevent or reduce the risk of irreversible neurological damage. rarediseases.orgnih.gov

Strategies for this compound Reductase Inhibition

While this compound is used to treat conditions of BH4 deficiency, the inhibition of its converting enzyme, this compound reductase (SPR), has emerged as a therapeutic strategy for conditions where excessive BH4 production is pathological. nih.govresearchgate.net Overproduction of BH4 has been implicated in chronic pain and the proliferation of certain cancers. nih.govamegroups.org Therefore, inhibiting SPR to control BH4 synthesis is an area of active research. researchgate.net

The identification of this compound reductase as a key target for new analgesics in genome-wide association studies has spurred the development of novel SPR inhibitors. nih.govacs.org Researchers have employed methods like fragment-based screening using fluorine-19 nuclear magnetic resonance (¹⁹F NMR) to discover new, potent, and ligand-efficient inhibitors. nih.govacs.orgfigshare.com This approach has successfully identified chemically diverse compounds that bind to the this compound pocket of the enzyme. nih.govx-mol.com Through structural analysis, such as X-ray crystallography, the precise interactions and binding modes of these inhibitors have been determined, providing a foundation for further drug development. nih.gov The exploration of initial fragment hits has led to the creation of inhibitors with double-digit nanomolar potency and excellent ligand efficiency. nih.govfigshare.com

Excessive production of tetrahydrobiopterin (BH4) in peripheral sensory neurons and immune cells has been validated as a key contributor to chronic pain hypersensitivity following nerve injury and inflammation. nih.govresearchgate.net A promising therapeutic strategy is the inhibition of this compound reductase (SPR) specifically in the periphery, thereby blocking this excessive BH4 production without affecting the central nervous system. nih.govnih.gov

This peripheral restriction is a key advantage, as it aims to avoid potential side effects associated with a global reduction of BH4, which is an essential cofactor in the brain. nih.gov When SPR is blocked peripherally, cells can still produce low levels of BH4 through salvage pathways, which appears sufficient to prevent adverse effects. youtube.com Studies have shown that systemic administration of SPR inhibitors can significantly reduce BH4 levels in the dorsal root ganglia and sciatic nerves after peripheral nerve injury, leading to a reduction in pain symptoms. youtube.com The accumulation of this compound in tissues and biological fluids can serve as a reliable biomarker to monitor the effectiveness of SPR inhibition, allowing for dose titration to reduce pain while minimizing side effects. nih.govyoutube.com Tranilast, a drug licensed for bronchial asthma, has been identified through in silico and in vitro experiments as a potent inhibitor of human SPR, making it a candidate for drug repurposing in the treatment of chronic pain. researchgate.netacs.org

The enzyme this compound reductase (SPR) has been identified as a factor in the proliferation of several types of cancer, including neuroblastoma and hepatocellular carcinoma. amegroups.org Consequently, inhibiting SPR has become an investigational strategy for cancer treatment. amegroups.org Sulfasalazine (B1682708), an FDA-approved drug primarily used for rheumatoid arthritis and ulcerative colitis, has been identified as a potent inhibitor of SPR. nih.govgoogle.com

Research has shown that sulfasalazine inhibits SPR enzyme activity and demonstrates anti-proliferative effects in neuroblastoma tumor cells. nih.gov In animal models, the administration of sulfasalazine resulted in measurable anti-tumor effects. nih.govresearchgate.net The mechanism involves the inhibition of BH4 biosynthesis, which appears to be important for the growth of certain tumors. google.com The expression of SPR has been correlated with unfavorable characteristics in neuroblastoma, such as increased aggressiveness. amegroups.org These findings suggest that sulfasalazine, a well-tolerated drug already in clinical use, could potentially be repurposed as an anti-cancer agent targeting SPR. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
5-hydroxytryptophan (5-HTP)
Biopterin (B10759762)
Carbidopa
Dexamethasone
Dihydrobiopterin (BH2)
Dihydroneopterin triphosphate
Dopamine
Folic acid
Guanosine (B1672433) triphosphate (GTP)
Homovanillic acid (HVA)
Levodopa (L-dopa)
Mesalamine
Methotrexate
N-acetyl serotonin
Neopterin (B1670844)
Nitric oxide
Norepinephrine
Pegylated phenylalanine ammonia (B1221849) lyase
Phenylalanine
Pterin (B48896)
Resveratrol
Sapropterin (B162354) dihydrochloride
This compound
Serotonin
Sulfapyridine
Sulfasalazine
Sulfathiazole
Tetrahydrobiopterin (BH4)
Tranilast

Combination Therapeutic Approaches with this compound Pathway Modulators

The complexity of many diseases, which often involves multiple molecular pathways, can limit the effectiveness of therapies that target a single molecule. researchgate.net Combination therapeutic approaches, which involve the use of several drugs that interact with multiple targets, may achieve greater efficacy or reduce toxicity compared to monotherapy. researchgate.net In the context of the this compound pathway, which is crucial for the synthesis of tetrahydrobiopterin (BH4), combination strategies are being explored to enhance therapeutic outcomes. google.comnih.gov The rationale for these combinations often stems from the potential for synergistic or additive effects, where the combined impact of the drugs is greater than the sum of their individual effects. researchgate.netgoogle.com Research has focused on combining this compound or modulators of its pathway with other agents to address conditions like cancer and inherited metabolic disorders.

Synergistic Effects in Neuroblastoma

Research has identified this compound reductase (SPR), a key enzyme in the BH4 synthesis pathway, as a potential therapeutic target for neuroblastoma, an aggressive childhood cancer. nih.goveur.nl High expression of the gene for SPR is significantly correlated with poor survival prognosis in human neuroblastoma tumors. nih.gov A physical interaction between SPR and ornithine decarboxylase (ODC), a critical enzyme for cell proliferation, has been identified. nih.goveur.nl This interaction provides a strong rationale for a combination therapy targeting both enzymes.

Preclinical studies have investigated the combination of sulfasalazine (SSZ), an inhibitor of SPR, with alpha-difluoromethylornithine (DFMO), an inhibitor of ODC. nih.goveur.nl The findings from in vitro studies on neuroblastoma cell lines demonstrated that this combination produces synergistic antiproliferative effects, inhibiting cancer cell growth more effectively than either compound alone. eur.nl This suggests that a dual-pronged attack on both the BH4 pathway via SPR and the polyamine biosynthesis pathway via ODC could be a promising therapeutic strategy for neuroblastoma patients. eur.nl

Table 1: Synergistic Antiproliferative Effects in Neuroblastoma Cells

Combination Therapy Target Enzymes Observed Effect in vitro Reference
Sulfasalazine (SSZ) + alpha-difluoromethylornithine (DFMO) This compound Reductase (SPR) & Ornithine Decarboxylase (ODC) Synergistic inhibition of neuroblastoma cell proliferation. eur.nl

Enhancing Cancer Therapy Efficacy

The abnormal and poorly functional vasculature of solid tumors often leads to hypoxia, which can limit the effectiveness of both chemotherapy and radiotherapy. researchgate.net Nitric oxide synthase (NOS) is critical for regulating endothelial and vascular function, but it can become "uncoupled" in tumors due to insufficient levels of its cofactor, BH4. researchgate.net Restoring NOS coupling with the BH4 precursor, this compound, has been shown to promote vascular normalization. researchgate.net This improvement in blood vessel structure and function creates a therapeutic window to enhance the delivery and efficacy of other cancer treatments. researchgate.net

In preclinical models using mice with spontaneous breast tumors, treatment with this compound led to:

Improved tumor perfusion and oxygenation. researchgate.net

Increased coverage of tumor blood vessels by pericytes, a marker of vascular maturation. researchgate.net

Reduced tumor hypoxia. researchgate.net

This normalization of the tumor microenvironment by this compound had a significant impact when combined with conventional cancer therapies. The improved blood flow resulted in a more than 50% increase in the uptake of the chemotherapeutic drug doxorubicin (B1662922) into the tumor. researchgate.net Furthermore, the combination of this compound with radiation therapy led to a more than two-fold increase in radiation-induced apoptosis compared to either treatment alone. researchgate.net These findings highlight a novel combination approach where modulating the this compound-BH4 pathway does not target the cancer cells directly but instead modifies the tumor vasculature to sensitize it to other cytotoxic treatments. researchgate.net

Table 2: Enhanced Efficacy of Cancer Therapies in Combination with this compound

Primary Treatment Combination Agent Effect of Combination Reference
Doxorubicin (Chemotherapy) This compound >50% increase in doxorubicin uptake in the tumor; synergistic effect on tumor cell apoptosis. researchgate.net
Radiotherapy This compound >2-fold increase in radiation-induced apoptosis. researchgate.net

Genetic Synergy in Dopa-Responsive Dystonia

Dopa-responsive dystonia (DRD) is a movement disorder that can be caused by mutations in genes involved in the BH4 synthesis pathway. menarah.org While some cases are caused by mutations in a single gene, research has uncovered instances of synergistic effects between genetic variants in different parts of the pathway. menarah.org

In a study of an Egyptian family with DRD, a novel rare mutation in the this compound reductase (SPR) gene was identified. menarah.org This mutation alone, however, did not fully explain the inheritance pattern of the disease in the family, as some carriers were unaffected (incomplete penetrance). menarah.org Further genetic analysis revealed that the affected family members also carried a common variant in the dihydrofolate reductase (DHFR) gene. menarah.org DHFR is another enzyme in the BH4 pathway, responsible for regenerating BH4. google.com The study found that the presence of both the rare SPR mutation and the common DHFR variant was significantly more associated with the clinical disease state and the corresponding biochemical abnormalities. menarah.org This suggests a synergistic negative effect, where the combination of two partial defects in the BH4 synthesis pathway leads to a clinically apparent disorder. menarah.org

Emerging Concepts and Future Research Trajectories of Sepiapterin

Elucidation of Undetermined Molecular Mechanisms of Sepiapterin Reductase

This compound reductase (SPR) is a critical enzyme in the BH4 synthesis pathway, catalyzing the NADPH-dependent reduction of this compound. While its primary function is established, many of the underlying molecular mechanisms in various biological processes remain unclear. nih.gov Future research is focused on unraveling these finer details to provide a more complete picture of its role in health and disease.

Key areas of investigation include the precise catalytic mechanism and substrate specificity of SPR. Although the enzyme is known to be a homodimer, the specific structural features that dictate its catalytic activity and interactions with substrates are not fully understood. nih.gov For instance, variations in the substrate-binding regions of SPR from different species result in diverse stereospecific catalysis reactions, highlighting the need for more detailed structural and functional studies of human SPR. nih.gov Advanced techniques such as site-directed mutagenesis are being employed to probe the active sites and better understand the enzyme's structure-function relationship. nih.gov A deeper comprehension of these molecular mechanisms could pave the way for the development of more targeted therapeutic interventions.

Investigation of Non-Enzymatic Functions of this compound Reductase

Emerging evidence suggests that this compound reductase may possess functions independent of its enzymatic activity. This has become a significant area of future research, as these non-enzymatic roles could have important implications for its physiological and pathological functions. nih.govnih.gov The observation that the depletion of SPR can have different effects than the inhibition of its enzymatic activity supports the existence of these non-catalytic functions. nih.gov

One notable example is the potential role of SPR in cancer progression. A study on hepatocellular carcinoma suggested that SPR could promote tumor progression through a non-enzymatic mechanism involving FoxO3a/Bim signaling. nih.gov Furthermore, site-directed mutagenesis studies have shown that eliminating the this compound reduction activity of SPR does not necessarily abolish its other biological functions, such as its involvement in reactive oxygen species production. nih.gov Future investigations will likely focus on identifying the protein-protein interactions and signaling pathways that are influenced by the non-enzymatic properties of SPR, which could open up new avenues for therapeutic targeting.

Long-Term Efficacy and Safety Studies of this compound in Clinical Cohorts

As this compound moves through clinical development, particularly for conditions like Phenylketonuria (PKU), the long-term efficacy and safety of this therapeutic approach are of paramount importance. While initial clinical trials have shown promise, extended follow-up is necessary to understand the durability of its effects and to identify any potential long-term adverse events.

The APHENITY Phase 3 clinical trial for this compound in PKU patients is a key ongoing study in this area. ptcbio.com An important feature of this trial is the provision for patients to enroll in an open-label long-term extension study, which is designed to gather data on the long-term safety and sustained effect of this compound. ptcbio.comptcbio.com These long-term studies will be crucial for regulatory authorities and clinicians to make informed decisions about the use of this compound in chronic conditions. Data from such studies will provide valuable insights into the real-world performance of this compound and its impact on the quality of life of patients over extended periods.

Translational Research Challenges and Predictive Modeling in this compound-Related Therapies

The translation of preclinical findings on this compound to effective clinical therapies is not without its challenges. A significant hurdle in translational research is the often-limited predictive value of animal models for human diseases. nih.gov For this compound-related therapies, developing preclinical models that accurately mimic the complex pathophysiology of human conditions like BH4 deficiencies is critical for successful translation. nih.gov

Predictive modeling is emerging as a powerful tool to address some of these challenges. By integrating preclinical and clinical data, mathematical models can help to better understand the pharmacology of this compound and predict clinical outcomes. nih.gov These models can also help to overcome the limitations of small sample sizes in early clinical trials by improving statistical power for detecting therapeutic signals. nih.gov Furthermore, non-scientific factors such as regulatory hurdles, funding availability, and the recruitment of qualified investigators and willing participants can also impact the progress of translational research for this compound-based therapies. nih.gov

Development of Advanced Analytical Tools for this compound Metabolites

The accurate measurement of this compound and its metabolites is essential for both preclinical research and clinical monitoring. The development of advanced analytical tools is a key area of future research that will facilitate a more precise understanding of this compound's pharmacokinetics and pharmacodynamics. The increasing complexity and volume of data generated by modern analytical instruments necessitate the development of sophisticated computational tools for data analysis and metabolite annotation. mdpi.com

Future advancements in this area are likely to focus on improving the sensitivity and specificity of analytical methods for detecting this compound and its downstream metabolites, such as dihydrobiopterin (BH2) and tetrahydrobiopterin (B1682763) (BH4), at trace concentrations. frontiersin.org This includes the development of novel cheminformatics tools that can aid in both pre-experimental prediction of metabolites and post-experimental data analysis. frontiersin.org Such tools can help to automate the process of metabolite identification and provide a more comprehensive picture of the metabolic fate of this compound in biological systems. frontiersin.org

Exploration of this compound's Antioxidant Properties and Redox Cycling Contributions

Recent research has uncovered a novel role for this compound reductase in mediating chemical redox cycling, which has significant implications for understanding the antioxidant properties of this compound and its contribution to cellular redox balance. nih.gov this compound reductase has been identified as a flavin-independent enzyme that can mediate the redox cycling of various compounds, leading to the generation of reactive oxygen species (ROS). nih.govnih.gov This activity is distinct from its role in this compound reduction, suggesting a dual function for the enzyme in cellular metabolism. nih.govnih.gov

The ability of SPR to engage in redox cycling suggests that it may play a role in both protecting against and contributing to oxidative stress, depending on the cellular context. nih.gov For instance, in lung epithelial cells, SPR-mediated redox cycling could be a source of cytotoxic ROS, potentially contributing to tissue injury. nih.gov Future research will likely focus on elucidating the mechanisms that regulate the redox cycling activity of SPR and determining how this function is balanced with its role in BH4 synthesis. Understanding these processes could provide new insights into the role of this compound in conditions associated with oxidative stress.

Advanced Investigations into this compound's Role in Specific Disease Microenvironments

The widespread distribution of this compound reductase in various tissues suggests that this compound may play a role in a range of diseases, including brain dysfunction, cardiovascular disease, and cancer. nih.govnih.gov A key area for future research is to conduct advanced investigations into the specific role of this compound and its metabolites within the microenvironment of these diseases.

For example, in the context of cancer, the non-enzymatic functions of SPR may be particularly relevant to the tumor microenvironment. nih.gov In cardiovascular disease, the involvement of SPR in oxidative stress and nitric oxide generation could have significant implications for endothelial function. nih.gov Future studies will likely utilize advanced techniques to probe the concentration and function of this compound and its metabolites in these specific disease settings. This could involve the use of sophisticated imaging techniques and metabolomic profiling of tissue samples to gain a more detailed understanding of this compound's role in disease pathogenesis and progression.

常见问题

Q. What methodological approaches are optimal for isolating and purifying sepiapterin from biological sources?

this compound isolation requires careful optimization of homogenization solvents, chromatography columns, and detection methods. For example, ethanol (50% concentration, 1:20 solid-liquid ratio) effectively homogenizes silkworm integument, followed by sequential purification using cellulose Ecteola, sephadex G-25-150, and cellulose phosphate columns . High-performance liquid chromatography (HPLC) with UV-Vis absorption spectrometry is critical for qualitative and quantitative analysis, achieving purity levels suitable for biochemical studies .

Q. How does this compound function as a precursor in tetrahydrobiopterin (BH4) biosynthesis, and what experimental models validate this pathway?

this compound is enzymatically reduced to BH4 via this compound reductase (SPR), a process studied using recombinant enzyme assays and SPR-deficient cell lines. Mutations in the SPR gene disrupt BH4 synthesis, leading to neurotransmitter deficiencies, as shown in fibroblast studies from patients with this compound reductase deficiency . In vitro models using radiolabeled this compound and SPR inhibitors (e.g., N-acetyl serotonin) further elucidate kinetic parameters and substrate specificity .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?

  • HPLC with electrochemical/fluorescence detection : Quantifies this compound and BH4 in tissues (e.g., striatum, serum) .
  • Ultraviolet-visible (UV-Vis) spectrometry : Identifies this compound based on its absorbance peaks at 260 nm and 420 nm .
  • Mass spectrometry (MS) : Provides high sensitivity for detecting low-abundance pterins in cerebrospinal fluid or urine .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s role in nitric oxide (NO) signaling in cardiovascular models?

this compound enhances NO production in endothelial cells by increasing BH4 availability, thereby stabilizing endothelial nitric oxide synthase (eNOS) dimerization . However, in cardiomyocytes lacking dihydrofolate reductase, this compound elevates BH2 (an eNOS uncoupler), offsetting NO benefits . Experimental design must account for cell-specific enzyme expression and use complementary methods (e.g., Western blot for eNOS dimer/monomer ratios, chemiluminescence for NO levels) to resolve discrepancies .

Q. What experimental strategies address the instability of this compound in redox-active environments?

this compound is prone to oxidation under physiological conditions. Strategies include:

  • Antioxidant supplementation : Co-treatment with ascorbate or glutathione to stabilize this compound in cell culture .
  • Targeted delivery systems : Liposomal encapsulation to protect this compound during transport to tissues .
  • Redox cycling assays : Use of SPR inhibitors (e.g., dicoumarol) to distinguish this compound reduction from nonspecific redox reactions .

Q. How do mutations in the SPR gene impact neurotransmitter synthesis, and what translational models are suitable for therapeutic testing?

SPR mutations reduce dopamine and serotonin levels due to BH4 deficiency, as shown in knockout mice and patient-derived fibroblasts . Translational models include:

  • Cerebrospinal fluid (CSF) analysis : Measures biopterin, neopterin, and monoamine metabolites to diagnose SPR deficiency .
  • Gene therapy : Adeno-associated virus (AAV)-mediated SPR delivery in murine models restores BH4 and neurotransmitter levels .
  • Pharmacological chaperones : Small molecules (e.g., sapropterin) stabilize mutant SPR enzymes in vitro .

Q. What mechanisms explain this compound’s dual role as a BH4 precursor and a redox-cycling agent in lung injury models?

this compound reductase (SPR) mediates both BH4 biosynthesis and chemical redox cycling of quinones, generating reactive oxygen species (ROS). Site-directed mutagenesis (e.g., D257H in SPR) dissociates these functions: the C-terminal domain is critical for this compound reduction, while the N-terminal region facilitates redox cycling . Experimental validation requires ROS quantification (e.g., dichlorofluorescein assay) alongside BH4 measurement in lung epithelial cells .

Data Contradiction Analysis

Q. Why do some studies report this compound’s efficacy in reducing phenylalanine (Phe) in PKU, while others show minimal impact?

this compound’s effectiveness depends on residual phenylalanine hydroxylase (PAH) activity. In the APHENITY Phase 3 trial, patients with ≥30% PAH activity showed a 63% Phe reduction, whereas those with null mutations (e.g., classical PKU) had variable responses . Methodological considerations:

  • Patient stratification : Genetic testing for PAH mutations to predict this compound responsiveness .
  • Dose optimization : Higher this compound doses (e.g., 20 mg/kg/day) may overcome enzyme misfolding in severe PKU .

Q. How can conflicting results on this compound’s immunomodulatory effects in transplant rejection be resolved?

this compound reduces acute cardiac allograft rejection by suppressing IL-2-dependent T-cell proliferation but does not alter TNF-α or IFN-γ levels . Contradictions arise from differences in:

  • Timing of NO measurement : Early vs. late post-transplant phases affect NO detection .
  • Model systems : this compound’s impact on macrophages (pro-inflammatory) vs. cardiomyocytes (anti-apoptotic) varies by cell type .

Methodological Tables

Q. Table 1. Key Chromatographic Parameters for this compound Purification

ParameterOptimal ValueReference
Homogenization solvent50% ethanol
Column 1Cellulose Ecteola
Column 2Sephadex G-25-150
Detection wavelength260/420 nm
Yield~40 µg/g tissue

Q. Table 2. Biomarkers for SPR Inhibition in Preclinical Models

BiomarkerSensitivity (%)Specificity (%)Accuracy (%)Reference
Urinary this compound8086.785.7
CSF biopterin959293.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sepiapterin
Reactant of Route 2
Sepiapterin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。